molecular formula C21H19N3O4S2 B14991878 N-{2-[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]ethyl}benzenesulfonamide

N-{2-[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]ethyl}benzenesulfonamide

Cat. No.: B14991878
M. Wt: 441.5 g/mol
InChI Key: IZGRTQGVRKHBHC-UHFFFAOYSA-N
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Description

N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The structure of this compound includes a benzodiazole ring, which is a fused bicyclic system containing nitrogen atoms, and two benzenesulfonyl groups, which are known for their electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, which can be synthesized through the cyclization of o-phenylenediamine with benzenesulfonyl chloride under acidic conditions. The resulting benzodiazole is then reacted with an appropriate ethylating agent to introduce the ethyl group. Finally, the compound is sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrases. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport. The molecular targets include carbonic anhydrase IX, which is overexpressed in many solid tumors, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzenesulfonamide is unique due to its specific structure that combines a benzodiazole ring with two benzenesulfonyl groups. This unique combination imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-[1-(benzenesulfonyl)benzimidazol-2-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C21H19N3O4S2/c25-29(26,17-9-3-1-4-10-17)22-16-15-21-23-19-13-7-8-14-20(19)24(21)30(27,28)18-11-5-2-6-12-18/h1-14,22H,15-16H2

InChI Key

IZGRTQGVRKHBHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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